Pentaerythritol tetrastearate
Overview
Description
Pentaerythritol tetrastearate is a chemical compound formed by the esterification of pentaerythritol with stearic acid. It is a white, hard, high melting-point wax that is soluble in ethanol and benzene . This compound is commonly used as a polymer additive due to its strong release effect .
Mechanism of Action
Target of Action
Pentaerythritol tetrastearate, also known as Pentaerythrityl tetrastearate, is primarily used as a conditioning agent in cosmetics . It is also used as a binder, occlusive agent, and viscosity increasing agent .
Mode of Action
It is known to provide a conditioning effect on hair and skin . This could be due to its ability to form a protective layer on the skin, preventing moisture loss and providing a smooth feel.
Result of Action
The primary result of this compound’s action is improved condition of the skin and hair. It provides a smooth feel and helps to prevent moisture loss, leading to healthier and better-conditioned skin and hair .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it can hydrolyze under strong acid or strong alkali conditions . Therefore, the pH of the product it is used in can affect its stability and efficacy. Additionally, the temperature and humidity of the environment in which the product is stored can also have an impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol tetrastearate is synthesized by reacting pentaerythritol with stearic acid. The reaction typically involves heating the mixture to a temperature range of 140 to 150 degrees Celsius for 4 to 5 hours. A composite metal oxide is often used as a catalyst in this process .
Industrial Production Methods: In industrial settings, the reaction is carried out in a reaction kettle. After the reaction, the product is cooled, and any remaining organic solvents and water are removed by distillation under reduced pressure. The final product is then filtered to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol tetrastearate primarily undergoes hydrolysis reactions. It can be hydrolyzed by lipases, such as porcine pancreas lipase and Candida antarctica lipase-B .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using lipases under mild conditions. The reaction may be incomplete, depending on the specific lipase used .
Major Products Formed: The hydrolysis of this compound results in the formation of pentaerythritol and stearic acid .
Scientific Research Applications
Pentaerythritol tetrastearate has a wide range of applications in scientific research and industry. It is used as a polymer additive in polycarbonate, acrylonitrile butadiene styrene (ABS), polyethylene terephthalate (PET), and polyamide (PA) plastics . Additionally, it is used in the production of rubber additives . In biotechnology, it is studied for its potential use in making low-calorie healthy food alternatives due to its antioxidant action and low toxicity .
Comparison with Similar Compounds
- Pentaerythritol tetranitrate
- Pentaerythritol tetrapalmitate
- Erythritol tetrastearate
Comparison: Pentaerythritol tetrastearate is unique due to its strong release effect and high melting point, making it particularly useful as a polymer additive . Compared to pentaerythritol tetranitrate, which is an explosive, this compound is non-explosive and used primarily in industrial and biotechnological applications . Pentaerythritol tetrapalmitate and erythritol tetrastearate are similar in their use as low-calorie dietary food alternatives .
Properties
IUPAC Name |
[3-octadecanoyloxy-2,2-bis(octadecanoyloxymethyl)propyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H148O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKWAZCWKSMKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H148O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026944 | |
Record name | Pentaerythrityl tetraoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1202.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals | |
Record name | Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
115-83-3 | |
Record name | Pentaerythrityl tetrastearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentaerythrityl tetrastearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 1,1'-[2,2-bis[[(1-oxooctadecyl)oxy]methyl]-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaerythrityl tetraoctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7026944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentaerythritol tetrastearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL TETRASTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9Q3DZS0EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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